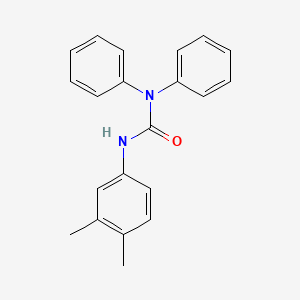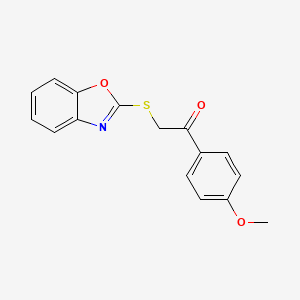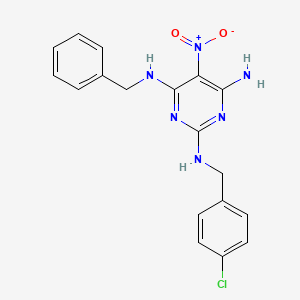![molecular formula C24H24N2OS2 B12486515 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone](/img/structure/B12486515.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ETHANONE is a complex organic compound that features both quinoline and thiophene moieties. These structural elements are often found in compounds with significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. Typical synthetic routes might include:
Formation of Quinoline Ring: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
Formation of Thiophene Ring: This can be synthesized via the Gewald reaction or Paal-Knorr synthesis.
Coupling Reactions: The final step would involve coupling the quinoline and thiophene derivatives under specific conditions, possibly using reagents like palladium catalysts.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: The compound might exhibit biological activity, making it a candidate for drug development.
Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents, particularly if it shows activity against specific biological targets.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which have well-known pharmacological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in various chemical applications.
Uniqueness
The unique combination of quinoline and thiophene moieties in this compound could confer distinct properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C24H24N2OS2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H24N2OS2/c27-24(26-13-5-8-17-7-1-4-11-21(17)26)16-29-23-15-19(22-12-6-14-28-22)18-9-2-3-10-20(18)25-23/h1,4,6-7,11-12,14-15H,2-3,5,8-10,13,16H2 |
Clave InChI |
BWWNKJNZCREQQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=N2)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486437.png)
![3-hydroxy-7,7-dimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486444.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12486449.png)

![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12486463.png)
![4-methyl-N-{[4-(phenylcarbonyl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B12486467.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12486472.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide](/img/structure/B12486484.png)
![[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide](/img/structure/B12486491.png)
![3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486501.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12486509.png)

![N-(2,5-dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12486530.png)

